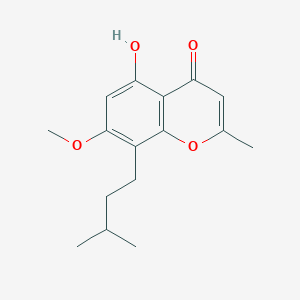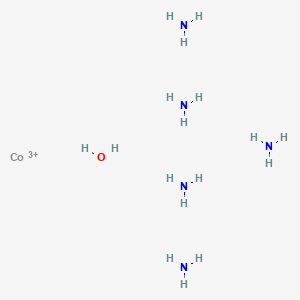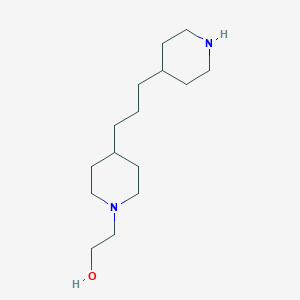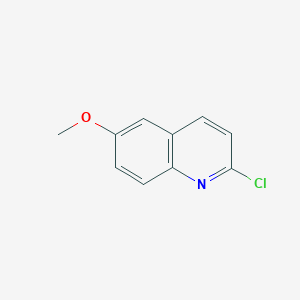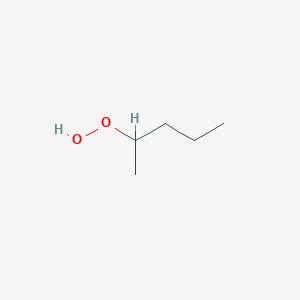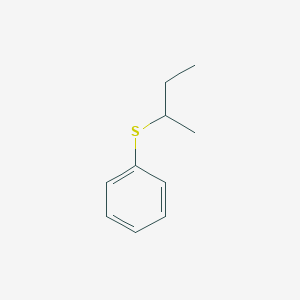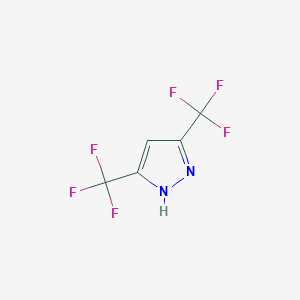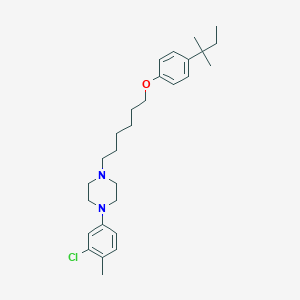
Teroxalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Teroxalene, also known as 1,2,4-trioxolane, is a cyclic organic compound that has been gaining attention in the scientific community due to its potential applications in various fields. Teroxalene is a highly reactive molecule that can undergo various chemical reactions, making it an attractive candidate for use in chemical synthesis and other applications.
作用机制
The mechanism of action of teroxalene is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) that can cause damage to cellular components such as DNA and proteins. This damage can lead to apoptosis in cancer cells, making teroxalene a promising candidate for cancer therapy.
生化和生理效应
Teroxalene has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the activation of various signaling pathways. However, more research is needed to fully understand the biochemical and physiological effects of teroxalene.
实验室实验的优点和局限性
One advantage of using teroxalene in lab experiments is its high reactivity, which allows for the synthesis of various compounds that would be difficult to obtain through other methods. Additionally, teroxalene is relatively easy to synthesize and can be obtained in large quantities.
However, one limitation of using teroxalene in lab experiments is its high reactivity, which can make it difficult to handle and store. Additionally, teroxalene can be hazardous if not handled properly, and precautions should be taken when working with this compound.
未来方向
There are many potential future directions for teroxalene research, including:
- Further studies on the mechanism of action of teroxalene in cancer cells, to better understand how it induces apoptosis and how it could be used as a cancer therapy.
- Exploration of teroxalene's potential as an anti-inflammatory agent, due to its ability to generate reactive oxygen species.
- Investigation of teroxalene's potential as a catalyst in organic synthesis, due to its high reactivity and ability to undergo various chemical reactions.
- Development of new materials using teroxalene, due to its unique properties such as high strength and durability.
Conclusion:
Teroxalene is a highly reactive cyclic organic compound that has potential applications in various fields, including organic synthesis, materials science, and medicine. While more research is needed to fully understand its mechanism of action and potential applications, teroxalene is a promising candidate for future research and development.
合成方法
Teroxalene can be synthesized through various methods, including the reaction of hydrogen peroxide with an aldehyde or ketone in the presence of a catalyst. Other methods include the reaction of a peroxide with a ketone or aldehyde in the presence of acid or base catalysts. The most common method for synthesizing teroxalene involves the reaction of hydrogen peroxide with acetone in the presence of sulfuric acid.
科学研究应用
Teroxalene has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicine. In organic synthesis, teroxalene can be used as a powerful oxidizing agent, allowing for the synthesis of various compounds that would be difficult to obtain through other methods.
In materials science, teroxalene has been used to create new materials with unique properties, such as high strength and durability. In medicine, teroxalene has been studied for its potential as an anti-cancer agent, due to its ability to induce apoptosis (programmed cell death) in cancer cells.
属性
CAS 编号 |
14728-33-7 |
|---|---|
产品名称 |
Teroxalene |
分子式 |
C28H41ClN2O |
分子量 |
457.1 g/mol |
IUPAC 名称 |
1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine |
InChI |
InChI=1S/C28H41ClN2O/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25/h10-15,22H,5-9,16-21H2,1-4H3 |
InChI 键 |
LRQIJOWDNRNLDY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
规范 SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl |
其他 CAS 编号 |
14728-33-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



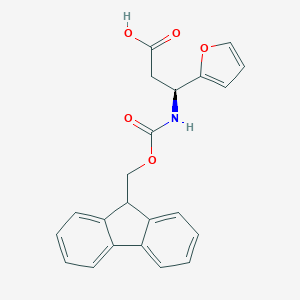
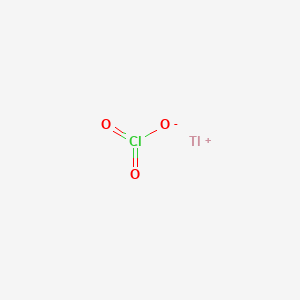
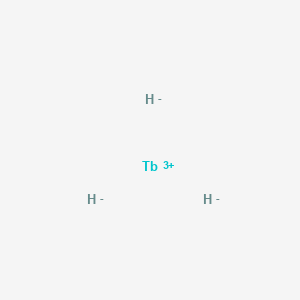
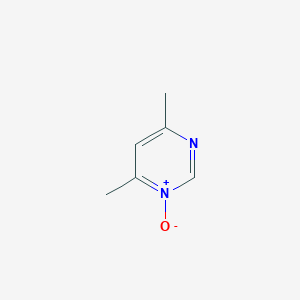

![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
